证据1:苷元骨架的结构差异——Hosenkoside G vs. Hosenkoside A/K
Hosenkoside G的苷元为hosenkol C,而hosenkoside A、D、J和K的苷元均为hosenkol A。两者在羟基化模式上存在结构差异:hosenkol C被鉴定为(3S,4R,17R,20S,24Z)-3,17,21,26,28-pentahydroxybacchar-24-ene [1]。这一苷元差异意味着Hosenkoside G与hosenkoside A/K系列在分子骨架层面即存在不可约简的化学差异,任何以hosenkoside A或K替代Hosenkoside G的研究方案均存在结构基础错误 [2]。
| Evidence Dimension | 苷元类型 |
|---|---|
| Target Compound Data | Hosenkol C |
| Comparator Or Baseline | Hosenkoside A/K/D/J: Hosenkol A |
| Quantified Difference | 不同羟基化模式;C-21和C-24位构型/取代差异 |
| Conditions | 2D NMR (1H-1H COSY, HMQC, HMBC, ROESY, TOCSY) 结构解析 |
Why This Matters
苷元结构差异是分子水平上不可忽视的区别,决定了Hosenkoside G与hosenkoside A/K系列不可互换的化学基础,直接影响采购时的化合物选择决策。
- [1] Shoji N, Umeyama A, Yoshikawa K, Kan Y, Arihara S. Hosenkosides A, B, C, D, and E, novel baccharane glycosides from the seeds of Impatiens balsamina. Tetrahedron. 1994;50(17):4973-4986. View Source
- [2] Shoji N, Umeyama A, Saitou N, Yoshikawa K, Nagai M, Arihara S. Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina. Chem Pharm Bull. 1994;42(7):1422-1426. View Source
